Phosphine oxide, (4-chlorophenyl)diphenyl-
Overview
Description
Phosphine oxide, (4-chlorophenyl)diphenyl- is an organophosphorus compound with the chemical formula C18H14ClOP. It is a derivative of phosphine oxide, where the phosphorus atom is bonded to two phenyl groups and one 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, (4-chlorophenyl)diphenyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, (4-chlorophenyl)diphenylphosphine, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired phosphine oxide.
Another method involves the reaction of (4-chlorophenyl)diphenylphosphine with oxygen or air in the presence of a catalyst. This oxidative process can be carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.
Industrial Production Methods
In industrial settings, the production of phosphine oxide, (4-chlorophenyl)diphenyl- often involves large-scale oxidation processes. The use of continuous flow reactors and efficient catalysts allows for the production of this compound in high yields and purity. Industrial methods focus on optimizing reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (4-chlorophenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents such as phenylsilane or sodium borohydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Phenylsilane, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: (4-chlorophenyl)diphenylphosphine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphine oxide, (4-chlorophenyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plastic stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphine oxide, (4-chlorophenyl)diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s unique structure allows it to interact with specific molecular targets, modulating their activity and leading to desired chemical transformations.
Comparison with Similar Compounds
Phosphine oxide, (4-chlorophenyl)diphenyl- can be compared with other similar compounds such as:
Triphenylphosphine oxide: Lacks the chlorine atom, leading to different reactivity and applications.
(4-Bromophenyl)diphenylphosphine oxide: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.
(4-Methylphenyl)diphenylphosphine oxide: Contains a methyl group instead of chlorine, resulting in different steric and electronic effects.
The uniqueness of phosphine oxide, (4-chlorophenyl)diphenyl- lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-diphenylphosphorylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFFVVUATVAVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457738 | |
Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34303-18-9 | |
Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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